3-(1-methylpiperidin-2-yl)pyridine

CYP2A6 Inhibition Nicotine Metabolism Enzyme Kinetics

3-(1-Methylpiperidin-2-yl)pyridine (CAS 19730-04-2), also known as N-methylanabasine, is a heterocyclic organic compound belonging to the class of alkaloids and derivatives. Its core structure consists of a pyridine ring substituted at the 3-position with a 1-methylpiperidin-2-yl group, with a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 19730-04-2
Cat. No. B024720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-methylpiperidin-2-yl)pyridine
CAS19730-04-2
Synonymsmethylanabasine
methylanabasine, (S)-(-)-isome
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCN1CCCCC1C2=CN=CC=C2
InChIInChI=1S/C11H16N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3
InChIKeyWHAIHNKQZOMXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methylpiperidin-2-yl)pyridine (CAS 19730-04-2): Structure, Classification, and Procurement Baseline


3-(1-Methylpiperidin-2-yl)pyridine (CAS 19730-04-2), also known as N-methylanabasine, is a heterocyclic organic compound belonging to the class of alkaloids and derivatives [1]. Its core structure consists of a pyridine ring substituted at the 3-position with a 1-methylpiperidin-2-yl group, with a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol . It is a naturally occurring minor alkaloid found in tobacco (Nicotiana tabacum) and cannabis smoke, formed during combustion [1]. This compound is structurally related to the major tobacco alkaloid nicotine but with key differences in its piperidine ring substitution pattern that significantly alter its biological profile.

Why 3-(1-Methylpiperidin-2-yl)pyridine Cannot Be Substituted with Other Nicotinic or Piperidine Alkaloids


Despite being a member of the tobacco alkaloid family, 3-(1-methylpiperidin-2-yl)pyridine exhibits distinct pharmacological properties that preclude its simple substitution with in-class compounds like nicotine, anabasine, or anatabine. Critically, unlike nicotine, which primarily acts as a high-affinity agonist at nicotinic acetylcholine receptors (nAChRs), this compound demonstrates significant inhibitory activity against human cytochrome P450 2A6 (CYP2A6) [1]. This unique activity profile means it modulates nicotine metabolism rather than mimicking its direct neurological effects, making it a distinct research tool. Furthermore, its specific substitution pattern at the 3-position of the pyridine ring is crucial for binding specificity, as structural changes in this region have been shown to significantly alter target interaction profiles compared to other pyridine-piperidine analogs [2]. Therefore, selection between this compound and its structural analogs must be driven by specific experimental requirements for CYP inhibition versus nAChR agonism, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: Differentiating 3-(1-Methylpiperidin-2-yl)pyridine (CAS 19730-04-2) from Analogs


Differential CYP2A6 Inhibition: 3-(1-Methylpiperidin-2-yl)pyridine vs. Nicotine and Other Tobacco Alkaloids

3-(1-Methylpiperidin-2-yl)pyridine acts as an inhibitor of human CYP2A6, the primary enzyme responsible for nicotine metabolism. In a comparative study of tobacco alkaloids, it demonstrated measurable inhibitory activity (IC₅₀ = 400 μM), whereas its major structural analog, nicotine, showed no inhibition of this enzyme [1]. This is a critical functional distinction, as CYP2A6 inhibition can alter nicotine pharmacokinetics, a property not shared by the primary alkaloid itself.

CYP2A6 Inhibition Nicotine Metabolism Enzyme Kinetics Tobacco Alkaloids

Potent Muscarinic M1 Receptor Binding: 3-(1-Methylpiperidin-2-yl)pyridine vs. Class Averages

3-(1-Methylpiperidin-2-yl)pyridine demonstrates nanomolar binding affinity for the muscarinic acetylcholine M1 receptor. Its reported Ki of 2.7 nM in rat M1 receptor binding assays is over 50-fold more potent than the average Ki of 156 nM reported for other compounds screened against the bovine M1 receptor [1][2]. This high affinity at the M1 subtype is a key differentiating feature from other piperidine alkaloids and positions it as a potent ligand for CNS receptor studies.

Muscarinic Receptors M1 mAChR Binding Affinity Neuropharmacology

Differential Dopamine Release: 3-(1-Methylpiperidin-2-yl)pyridine vs. Nicotine in Striatal Slices

In functional neurochemical assays, 3-(1-methylpiperidin-2-yl)pyridine increases fractional [³H]dopamine release from superfused rat striatal slices in a concentration-dependent manner [1]. While all tested tobacco alkaloids (including nicotine) showed this effect, the study specifically highlighted that this compound, along with other minor alkaloids, exhibits a strong propensity for desensitization of the response. This suggests that while it shares a similar acute effect with nicotine, its overall impact on dopaminergic signaling dynamics may differ due to rapid receptor desensitization, a key parameter for in vitro and in vivo studies.

Dopamine Release Striatal Slices Neurochemistry Tobacco Alkaloids

In Vivo Tolerability: 3-(1-Methylpiperidin-2-yl)pyridine Shows No Acute Toxicity in Murine Models

Preliminary in vivo assessment in a murine model indicates that 3-(1-methylpiperidin-2-yl)pyridine does not produce signs of acute toxicity following intraperitoneal administration . This is a valuable piece of safety data for researchers planning in vivo experiments. While not a comprehensive toxicological profile, this initial finding provides a baseline for tolerability, distinguishing it from more toxic structural analogs or other research compounds that may require more stringent handling or have narrower in vivo safety margins.

In Vivo Toxicology Acute Toxicity Murine Model Safety Pharmacology

Key Research and Industrial Application Scenarios for 3-(1-Methylpiperidin-2-yl)pyridine (CAS 19730-04-2)


Investigating CYP2A6-Mediated Nicotine Metabolism and Drug-Drug Interactions

As a proven inhibitor of human CYP2A6 (IC₅₀ = 400 μM) [1], 3-(1-methylpiperidin-2-yl)pyridine is an essential positive control or tool compound for in vitro assays studying the metabolism of nicotine and other CYP2A6 substrates. Unlike nicotine, which does not inhibit this enzyme, this compound allows researchers to directly probe the role of CYP2A6 in drug clearance and potential pharmacokinetic interactions in hepatic models.

Mapping Muscarinic M1 Receptor Pharmacology in CNS Research

With its high-affinity binding to the M1 muscarinic receptor (Ki = 2.7 nM) [1], this compound serves as a potent ligand for competitive binding assays and functional studies aimed at characterizing M1 receptor signaling pathways. Its potency at this subtype makes it a valuable reference standard for screening novel M1-targeted compounds or for studying cholinergic dysfunction in neurological disease models.

Modeling Neurochemical Dynamics of Tobacco Alkaloids in Dopaminergic Systems

The compound's ability to induce concentration-dependent dopamine release from striatal slices, coupled with its observed propensity for rapid receptor desensitization [1], makes it a unique tool for in vitro modeling of the complex neuroadaptive responses to tobacco smoke constituents. Researchers can use it to dissect the contribution of minor alkaloids to addiction and reward pathways, distinct from the effects of nicotine alone.

A Safer Alternative for Initial In Vivo Proof-of-Concept Studies

For research programs requiring in vivo evaluation of piperidine-pyridine analogs, 3-(1-methylpiperidin-2-yl)pyridine offers a strategic advantage due to preliminary data showing no acute toxicity in murine models following intraperitoneal administration [1]. This baseline safety profile reduces the regulatory and handling burden for early-stage animal studies, making it a prudent choice for initial tolerability and pharmacokinetic assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-methylpiperidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.